![molecular formula C21H21N3O4S B2494037 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034441-64-8](/img/structure/B2494037.png)
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multi-step chemical reactions that carefully introduce the functional groups and build the complex structure. For instance, the synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives through palladium-mediated C(sp3)-H bond activation showcases the complexity and precision required in creating such compounds, highlighting the role of palladium(II) acetate in facilitating key steps of the synthesis process (Shih-Yun Chen et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, has been elucidated using crystallographic methods. These studies reveal intricate details about the orientation of various groups within the molecule and their spatial arrangement, which are crucial for understanding the compound's reactivity and interactions (G. Artheswari et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its analogs involves interactions with various reagents and conditions, leading to a range of reactions including cyclization, arylation, and alkylation. These reactions are pivotal in further modifying the compound for specific applications or studies (Shih-Yun Chen et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for their handling and application in different environments. While specific data on N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is not provided, studies on related compounds offer insights into how these properties are influenced by the molecular structure and the presence of various functional groups (G. Artheswari et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, stability under different conditions, and the ability to undergo specific reactions like N-alkylation or N-acylation, are fundamental to understanding the compound's behavior in chemical syntheses and potential applications. Research on similar compounds provides valuable information on these aspects, guiding further studies and applications (Shih-Yun Chen et al., 2023).
Scientific Research Applications
1. Pharmacological Characterization
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been characterized as a κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KOR, with a significant selectivity over μ-opioid receptors and negligible affinity for δ-opioid receptors. This compound has demonstrated potential for treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate behavioral effects of stress (Grimwood et al., 2011).
2. Synthesis and Reactivity Studies
The compound has been involved in various synthesis and reactivity studies. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent reactions to obtain 2-(furan-2-yl)thiazolo[5,4-f]quinoline highlights the compound's reactivity and potential for forming heterocyclic systems useful in pharmaceutical research (El’chaninov et al., 2017).
3. Role in Bioisosteres and Antiprotozoal Agents
The compound's structure has been explored as a bioisostere in the development of novel therapeutic agents. For example, substituted furo[3,2-b]pyridines, structurally related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, have shown promise as 5-HT1F receptor agonists with potential applications in treating acute migraine (Mathes et al., 2004). Additionally, imidazo[1,2-a]pyridines derivatives, including those with furan-2-yl groups, have been investigated as antiprotozoal agents, showing potent activity against Trypanosoma and Plasmodium species (Ismail et al., 2004).
4. Applications in Multicomponent Synthesis
The compound has been used in multicomponent synthesis methods to produce functionalized thieno[2,3-b]pyridines. These methods are significant for the development of novel heterocyclic compounds with potential pharmaceutical applications (Dyachenko et al., 2019).
Future Directions
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-21(23-15-17-5-3-11-22-20(17)19-6-4-14-28-19)16-7-9-18(10-8-16)29(26,27)24-12-1-2-13-24/h3-11,14H,1-2,12-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUHJRNTQNFXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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